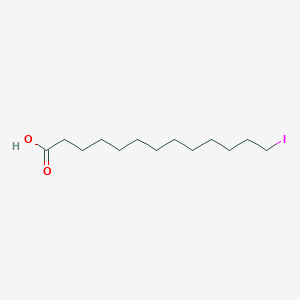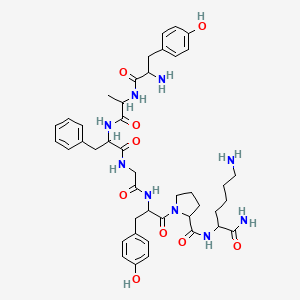
H-DL-Tyr-DL-Ala-DL-Phe-Gly-DL-Tyr-DL-Pro-DL-Lys-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-DL-Tyr-DL-Ala-DL-Phe-Gly-DL-Tyr-DL-Pro-DL-Lys-NH2は、アミノ酸配列からなる合成ペプチドです。この化合物は、D型とL型の両方のアミノ酸を含んでいることが特徴であり、これが生物活性と安定性に影響を与える可能性があります。このようなペプチドは、その治療の可能性と生化学研究における役割について、しばしば研究されています。
準備方法
合成ルートと反応条件
H-DL-Tyr-DL-Ala-DL-Phe-Gly-DL-Tyr-DL-Pro-DL-Lys-NH2の合成は、通常、固相ペプチド合成(SPPS)で行われます。この方法は、固体樹脂に固定された成長中のペプチド鎖に、アミノ酸を順次付加することを可能にします。このプロセスには、以下の手順が含まれます。
アミノ酸の活性化: アミノ酸は、カルボジイミド(DCCなど)やウロニウム塩(HBTUなど)などの試薬を用いて活性化されます。
カップリング: 活性化されたアミノ酸は、樹脂結合ペプチド鎖に結合されます。
脱保護: アミノ酸の保護基は、次のカップリングステップのために除去されます。
切断: 完成したペプチドは、樹脂から切断され、精製されます。
工業生産方法
工業的な設定では、this compoundのようなペプチドの生産は、大規模なSPPSまたは液相ペプチド合成(LPPS)を用いる場合があります。効率的な生産には、自動化と反応条件の最適化が不可欠です。
化学反応の分析
反応の種類
H-DL-Tyr-DL-Ala-DL-Phe-Gly-DL-Tyr-DL-Pro-DL-Lys-NH2は、様々な化学反応を起こす可能性があり、以下のようなものがあります。
酸化: チロシン残基は、酸化条件下で酸化を受ける可能性があります。
還元: 還元反応は、存在する場合はジスルフィド結合を標的にすることができます。
置換: アミノ酸残基は、他の官能基で置換される可能性があります。
一般的な試薬と条件
酸化: 過酸化水素またはその他の酸化剤。
還元: ジチオスレイトール(DTT)などの還元剤。
置換: アミン修飾のためのN-ヒドロキシスクシンイミド(NHS)エステルなどの試薬。
主要な生成物
これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、チロシンの酸化は、ジチロシン形成につながる可能性があります。
科学的研究の応用
H-DL-Tyr-DL-Ala-DL-Phe-Gly-DL-Tyr-DL-Pro-DL-Lys-NH2は、科学研究においていくつかの用途があります。
化学: ペプチド合成と反応を研究するためのモデルペプチドとして使用されます。
生物学: タンパク質間の相互作用と酵素基質特異性における役割について調査されています。
医学: 薬物送達システムまたは治療剤自体としての可能性のある治療用途について検討されています。
産業: ペプチドベースの材料とセンサーの開発に利用されています。
作用機序
H-DL-Tyr-DL-Ala-DL-Phe-Gly-DL-Tyr-DL-Pro-DL-Lys-NH2の作用機序には、受容体や酵素などの特定の分子標的との相互作用が含まれます。D型とL型の両方のアミノ酸の存在は、その結合親和性と安定性に影響を与える可能性があります。関与する経路には、シグナル伝達カスケードや酵素反応が含まれる場合があります。
類似化合物の比較
類似化合物
H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2: 構造は類似しているが、アミノ酸配列が異なる別の合成ペプチド。
デルモルフィン(Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2): 構造は類似しているが、生物活性は異なる強力なオピオイドペプチド。
類似化合物との比較
Similar Compounds
H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2: Another synthetic peptide with a similar structure but different amino acid sequence.
Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2): A potent opioid peptide with a similar sequence but different biological activity.
特性
IUPAC Name |
1-[2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]-N-(1,6-diamino-1-oxohexan-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H57N9O9/c1-26(48-40(58)32(45)22-28-12-16-30(53)17-13-28)39(57)51-34(23-27-8-3-2-4-9-27)41(59)47-25-37(55)49-35(24-29-14-18-31(54)19-15-29)43(61)52-21-7-11-36(52)42(60)50-33(38(46)56)10-5-6-20-44/h2-4,8-9,12-19,26,32-36,53-54H,5-7,10-11,20-25,44-45H2,1H3,(H2,46,56)(H,47,59)(H,48,58)(H,49,55)(H,50,60)(H,51,57) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYQFQPLBIBLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H57N9O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
844.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

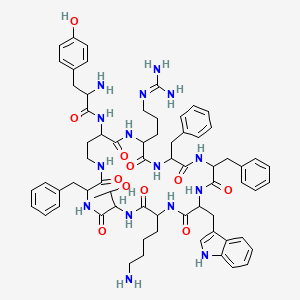
![n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285709.png)
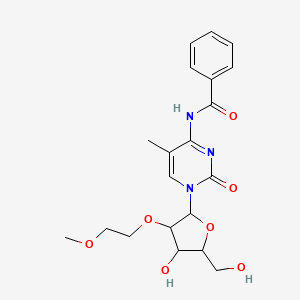
![1-Bromobenzo[c]phenanthrene](/img/structure/B12285718.png)
![4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B12285720.png)
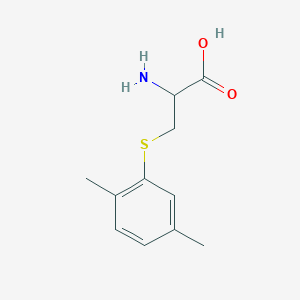

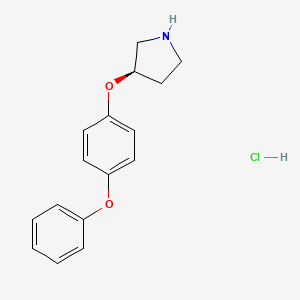
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12285752.png)
![tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12285755.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12285762.png)
